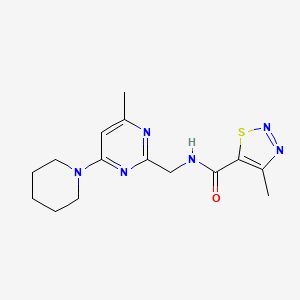
4-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H20N6OS and its molecular weight is 332.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : A study involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were designed to inhibit cyclooxygenase-1/2 (COX-1/2) enzymes, showing high inhibitory activity and potential as therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Another research focused on synthesizing novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated promising cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents with dual-action mechanisms (Rahmouni et al., 2016).
Antimicrobial Agents : Research into thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine revealed antimicrobial activity against a range of bacteria and fungi. These findings suggest the potential of such compounds in developing new antimicrobial agents to combat resistant strains of microorganisms (Patel et al., 2012).
Therapeutic Applications
Antineoplastic Agents : The compound and its derivatives have been investigated for their antineoplastic (anticancer) properties. Specifically, studies on the synthesis and in vitro anticancer activity of thiadiazolopyrimidin-5-one derivatives highlighted their efficacy against breast and lung cancer cell lines. These compounds showed good anticancer activity, warranting further investigation for therapeutic applications (Gaonkar et al., 2018).
Mechanism of Action
Target of Action
It has been found to interact withIon channel NompC (Danio rerio) , Mucolipin-3 (Homo sapiens) , and Eukaryotic translation initiation factor 4 gamma 1 (Homo sapiens) .
Mode of Action
It has been found to exhibit inhibitory activity against these targets .
Biochemical Pathways
It has been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
The effects of 4-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide on cells are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Properties
IUPAC Name |
4-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-8-13(21-6-4-3-5-7-21)18-12(17-10)9-16-15(22)14-11(2)19-20-23-14/h8H,3-7,9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERSYMPWLXSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=NS2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)

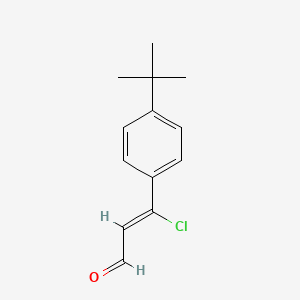
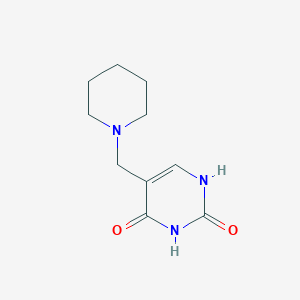
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)
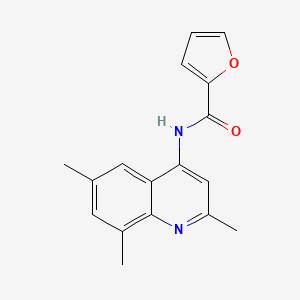






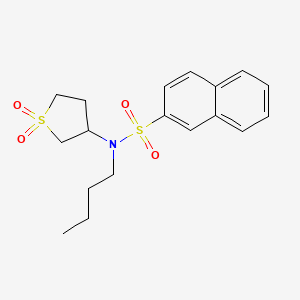
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2433245.png)
